4,4'-Diphenylmethane diisocyanate 4,4'-Diphenylmethane diisocyanate Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics.
Diphenylmethane-4,4'-diisocyanate is a diisocyanate consisting of diphenylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as a hapten and an allergen. It derives from a hydride of a diphenylmethane.
Brand Name: Vulcanchem
CAS No.: 26447-40-5
VCID: VC21290644
InChI: InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2
SMILES: C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Molecular Formula: C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
Molecular Weight: 250.25 g/mol

4,4'-Diphenylmethane diisocyanate

CAS No.: 26447-40-5

Cat. No.: VC21290644

Molecular Formula: C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Diphenylmethane diisocyanate - 26447-40-5

Specification

CAS No. 26447-40-5
Molecular Formula C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
Molecular Weight 250.25 g/mol
IUPAC Name 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Standard InChI InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2
Standard InChI Key UPMLOUAZCHDJJD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Canonical SMILES C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Boiling Point 381 to 390 °F at 5 mm Hg (NTP, 1992)
at 100kPa: 314 °C
597°F
Colorform Light-yellow, fused solid
Crystals
White to light yellow flakes [Note: A liquid above 99 degrees F]
Flash Point 425 °F (NTP, 1992)
396 °F (OPEN CUP)
196 °C c.c.
390°F
Melting Point 99 °F (NTP, 1992)
38.0 °C
37 °C
99°F

Introduction

Chemical Structure and Properties

4,4'-Diphenylmethane diisocyanate is an aromatic diisocyanate consisting of two phenyl rings connected by a methylene bridge, with isocyanate groups (-N=C=O) positioned at the para positions (4,4') of each aromatic ring. This structural arrangement contributes significantly to its chemical reactivity and physical properties. The compound is also known as 4,4'-MDI, Pure MDI, or bis(4-isocyanatophenyl)methane.

The physical and chemical properties of 4,4'-Diphenylmethane diisocyanate are summarized in the following table:

PropertyValue
Chemical FormulaC₁₅H₁₀N₂O₂
Molecular Weight250.25 g/mol
Physical StateSolid (at room temperature)
ColorWhite to light yellow
Melting Point38-44°C
Boiling Point392°C
Density1.19 g/cm³
Vapor Pressure0.066 hPa (at 20°C)
Flash Point196°C
Water SolubilityDecomposes in water
Refractive Index1.5906 (estimate)

4,4'-Diphenylmethane diisocyanate transitions from a solid to liquid state at approximately 37°C, appearing as white to light yellow flakes or crystals in its solid form. This relatively low melting point facilitates its handling in industrial processes, as it can be easily melted for reactions.

Production Methods

The global production of 4,4'-Diphenylmethane diisocyanate and its polymeric variants exceeded 7.5 million tonnes annually as of 2017, highlighting its industrial significance. Major producers include Wanhua Chemical Group (the largest producer as of 2019), Covestro, BASF, Dow, Huntsman, Tosoh, and Kumho Mitsui Chemicals.

The industrial synthesis of 4,4'-Diphenylmethane diisocyanate involves a two-step process:

Diamine Formation

The first step involves the reaction of aniline with formaldehyde in the presence of hydrochloric acid as a catalyst. This reaction produces 4,4'-Methylenedianiline and other diamine precursors, along with their corresponding polyamines.

Phosgenation

The second step involves treating these diamines with phosgene to form a mixture of isocyanates. Two different reaction mechanisms can occur during this transformation: "phosgenations first" or "step-wise phosgenations." The isomer ratio in the final product is determined by the isomeric composition of the diamine precursors.

Subsequent distillation of this mixture yields oligomeric polyisocyanates (polymeric MDI) and a mixture of 4,4'-Diphenylmethane diisocyanate isomers with low 2,4' isomer content. Further purification through fractionation produces pure 4,4'-Diphenylmethane diisocyanate.

Reactivity and Chemical Behavior

The reactivity of 4,4'-Diphenylmethane diisocyanate is primarily determined by its isocyanate functional groups. These groups exhibit high reactivity toward compounds containing active hydrogen atoms, such as alcohols, amines, and water.

Position-Dependent Reactivity

An interesting aspect of isocyanate chemistry is the position-dependent reactivity. In 4,4'-Diphenylmethane diisocyanate, the isocyanate groups at the 4-positions are approximately four times more reactive than groups at the 2-position (in isomers like 2,4'-MDI) due to steric hindrance effects. In the 4,4' isomer, both isocyanate groups have equivalent reactivity as they occupy identical positions on the aromatic rings.

Incompatibilities

4,4'-Diphenylmethane diisocyanate is incompatible with numerous chemical classes and reacts exothermically with:

  • Amines, aldehydes, alcohols

  • Alkali metals, ketones

  • Mercaptans, strong oxidizers

  • Hydrides, phenols, and peroxides

Acids and bases can initiate polymerization reactions with 4,4'-Diphenylmethane diisocyanate, sometimes with significant heat release.

Industrial Applications

4,4'-Diphenylmethane diisocyanate serves as an essential building block in polyurethane chemistry, finding applications across diverse industries.

Polyurethane Foam Production

The primary application of 4,4'-Diphenylmethane diisocyanate is in the manufacture of polyurethane foams:

  • Rigid foams for thermal insulation in appliances, packaging, and construction

  • Semi-rigid foams for automotive components and vibration dampening

  • Flexible foams for furniture, cushioning, and bedding materials

Elastomers and Fibers

4,4'-Diphenylmethane diisocyanate is crucial in producing:

  • Cast polyurethane elastomers for wheels, rollers, and mechanical goods

  • Thermoplastic polyurethanes (TPUs) for durable, flexible applications

  • Spandex and elastomeric fibers for textiles

  • Synthetic leather production

CASE Applications

4,4'-Diphenylmethane diisocyanate is extensively used in CASE (Coatings, Adhesives, Sealants, and Elastomers) applications:

  • High-performance coatings with excellent durability and chemical resistance

  • Industrial adhesives with exceptional bonding strength

  • Sealants for construction and automotive industries

  • Specialized elastomers for demanding applications

AuthorityExposure Limit TypeValue
ACGIHTLV-TWA0.051 mg/m³ (0.005 ppm)
NIOSHTLV-TWA0.051 mg/m³ (0.005 ppm)
NIOSH/OSHACeiling (10 min)0.204 mg/m³ (0.02 ppm)
IDLHImmediately Dangerous102 mg/m³ (10 ppm)

Adherence to these exposure limits is essential for preventing adverse health effects in occupational settings.

Environmental Considerations

4,4'-Diphenylmethane diisocyanate rapidly reacts with water, undergoing hydrolysis to form polyureas and carbon dioxide. This reactivity means the compound has limited persistence in aquatic environments but requires careful waste management to prevent environmental releases.

The compound is classified as moisture-sensitive, and its reactions with environmental moisture can generate carbon dioxide, potentially creating pressure in closed containers. This characteristic necessitates appropriate storage and disposal protocols to mitigate environmental risks.

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